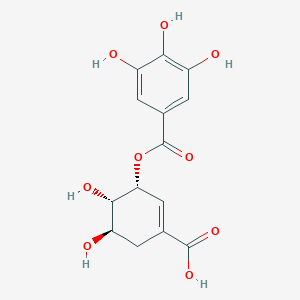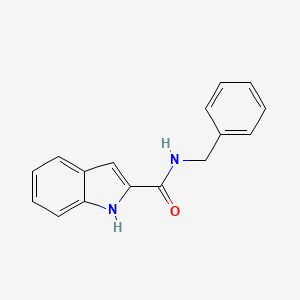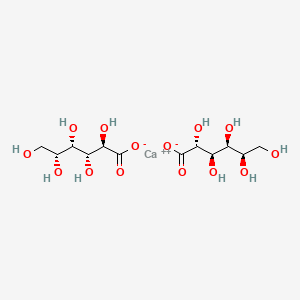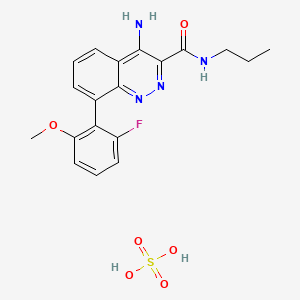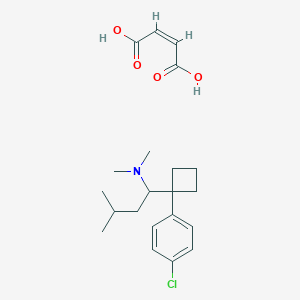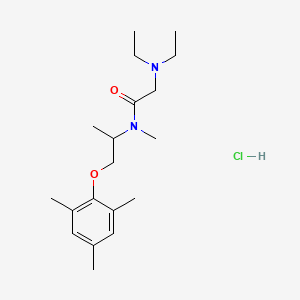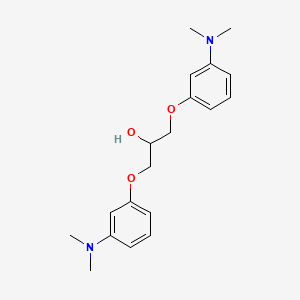
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is a chemical compound with the molecular formula C7H18N2O. It is known for its unique structure, which includes two dimethylamino groups attached to a propanol backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide in a high-pressure reactor. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The temperature is gradually increased to 80-100°C while continuously stirring the mixture. After the reaction is complete, the product is purified through rectification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. High-pressure reactors and continuous stirring are employed to ensure uniform reaction conditions. The final product is obtained through distillation and purification processes to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the production of polymers and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound can also interact with cell membranes, affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: Similar structure but lacks the phenoxy groups.
1,1’-{[3-(dimethylamino)propyl]imino}bis-2-propanol: Contains an imino group instead of the phenoxy groups.
N,N,N′,N′-Tetramethyl-1,3-diamino-2-propanol: Similar backbone but different functional groups
Uniqueness
2-Propanol, 1,3-bis(m-(dimethylamino)phenoxy)- is unique due to the presence of phenoxy groups, which enhance its reactivity and interaction with biological molecules. This makes it a valuable compound in various research applications, particularly in the fields of chemistry and biology.
Propriétés
Numéro CAS |
110194-75-7 |
|---|---|
Formule moléculaire |
C19H26N2O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1,3-bis[3-(dimethylamino)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H26N2O3/c1-20(2)15-7-5-9-18(11-15)23-13-17(22)14-24-19-10-6-8-16(12-19)21(3)4/h5-12,17,22H,13-14H2,1-4H3 |
Clé InChI |
GTYSVIXPFSBNOT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=CC=C1)OCC(COC2=CC=CC(=C2)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



